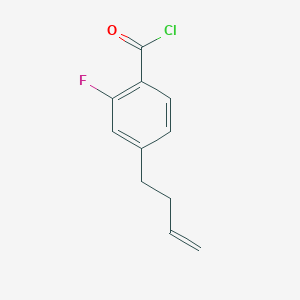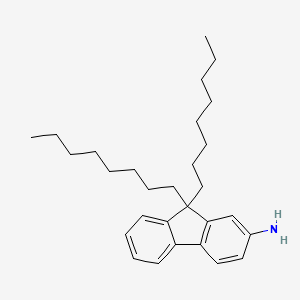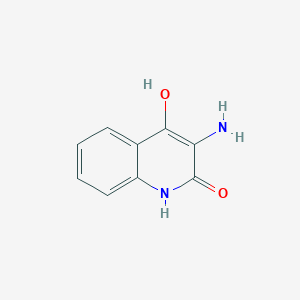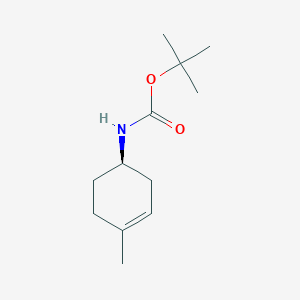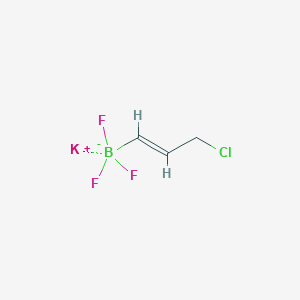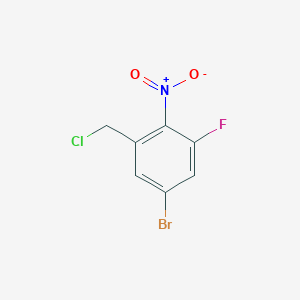
tert-Butyl 2-hexyl-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-hexyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Méthodes De Préparation
The synthesis of tert-Butyl 2-hexyl-1H-indole-1-carboxylate typically involves several steps, starting from commercially available materials. One common method involves the Vilsmeier formylation of 4-bromo-1H-indole, followed by conversion to an N-Boc derivative. The aldehyde group is then reduced, and the hydroxy group is protected using tert-butyl (dimethyl)silyl chloride. The formyl group is introduced at the 4-position using n-BuLi as a base and DMF as an electrophile.
Analyse Des Réactions Chimiques
tert-Butyl 2-hexyl-1H-indole-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-BuLi, DMF, NaBH4, and tert-butyl (dimethyl)silyl chloride. Major products formed from these reactions include N-Boc derivatives, alcohols, and TBS-protected compounds .
Applications De Recherche Scientifique
tert-Butyl 2-hexyl-1H-indole-1-carboxylate has several scientific research applications. It serves as a precursor to biologically active natural products like Indiacen A and Indiacen B. . These properties make them valuable in medicinal chemistry and drug development.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-hexyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives. They exhibit diverse biological activities by interacting with various enzymes and receptors in the body .
Comparaison Avec Des Composés Similaires
tert-Butyl 2-hexyl-1H-indole-1-carboxylate can be compared with other similar compounds such as tert-Butyl 1-indolecarboxylate and tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. These compounds share the indole core structure but differ in their substituents and functional groups. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C19H27NO2 |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
tert-butyl 2-hexylindole-1-carboxylate |
InChI |
InChI=1S/C19H27NO2/c1-5-6-7-8-12-16-14-15-11-9-10-13-17(15)20(16)18(21)22-19(2,3)4/h9-11,13-14H,5-8,12H2,1-4H3 |
Clé InChI |
BCOWTROXDJWNQI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



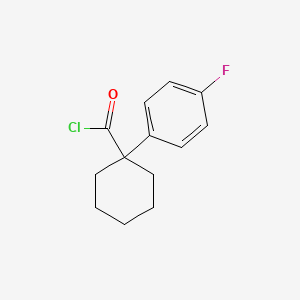
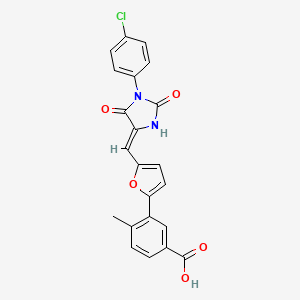
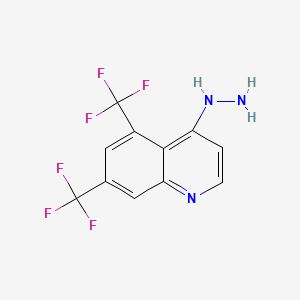
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12840093.png)
